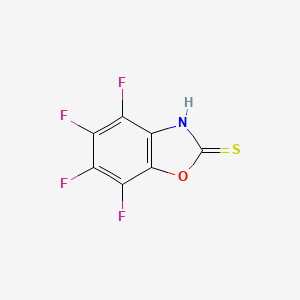methylidene}hydroxylamine CAS No. 831226-50-7](/img/structure/B14194572.png)
N-{[4-(4-Methylpiperazin-1-yl)phenyl](phenyl)methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine is a complex organic compound that features a piperazine ring substituted with a methyl group, a phenyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.
Substitution with a methyl group: The piperazine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the phenyl group: This step involves a nucleophilic aromatic substitution reaction where the methylpiperazine is reacted with a phenyl halide.
Formation of the hydroxylamine moiety: The final step involves the reaction of the substituted piperazine with hydroxylamine hydrochloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds and interact with active sites of enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenyl group contributes to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}amine
- N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}nitrosoamine
- N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}nitroamine
Uniqueness
N-{4-(4-Methylpiperazin-1-yl)phenylmethylidene}hydroxylamine is unique due to the presence of the hydroxylamine moiety, which imparts distinct chemical reactivity and biological activity. The combination of the piperazine ring, phenyl group, and hydroxylamine moiety makes this compound versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
831226-50-7 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C18H21N3O/c1-20-11-13-21(14-12-20)17-9-7-16(8-10-17)18(19-22)15-5-3-2-4-6-15/h2-10,22H,11-14H2,1H3 |
InChI Key |
WWLXYYFBVIVCRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
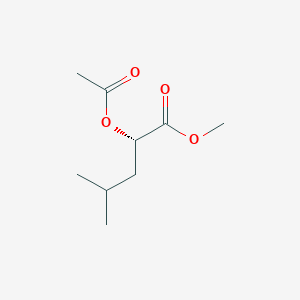

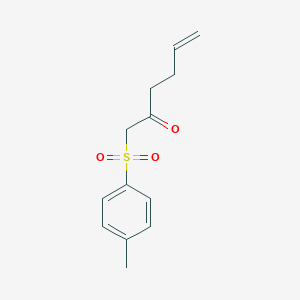
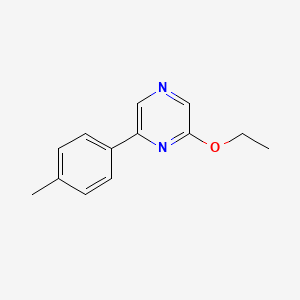
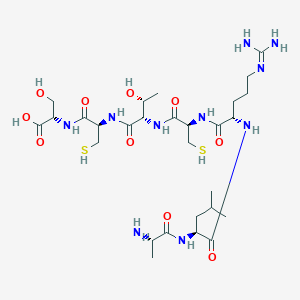
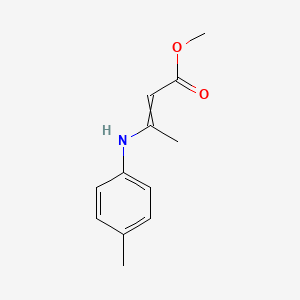
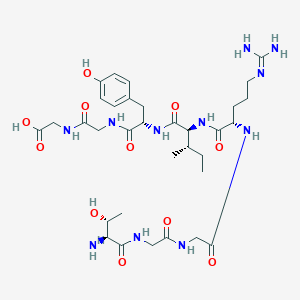
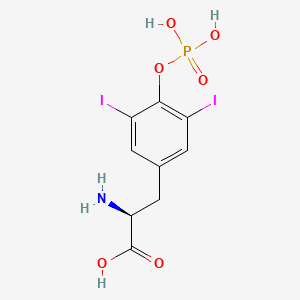
![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
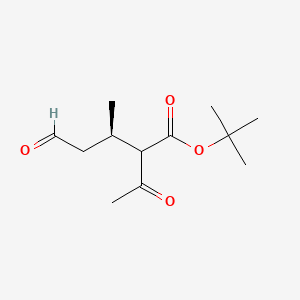
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)

